Ethyl 2-methyl-4-n-pentoxybenzoylformate
Description
Ethyl 2-methyl-4-n-pentoxybenzoylformate is an ester derivative featuring a benzoylformate backbone substituted with a methyl group at the 2-position and an n-pentoxy (pentyl ether) chain at the 4-position of the aromatic ring. This compound is structurally characterized by its keto-ester functionality (benzoylformate) and a lipophilic n-pentoxy substituent, which enhances its solubility in organic solvents compared to simpler aromatic esters .
The n-pentoxy chain likely influences its pharmacokinetic properties, such as membrane permeability, which is critical in drug design.
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-pentoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-6-7-10-20-13-8-9-14(12(3)11-13)15(17)16(18)19-5-2/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMMJKDFNHCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-4-n-pentoxybenzoylformate typically involves the esterification of 2-methyl-4-n-pentoxybenzoic acid with ethyl formate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4-n-pentoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Formation of 2-methyl-4-n-pentoxybenzoic acid.
Reduction: Formation of 2-methyl-4-n-pentoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-methyl-4-n-pentoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-methyl-4-n-pentoxybenzoylformate shares structural and functional similarities with other esters, though key differences in substituents and applications distinguish it. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogous Esters
Key Observations:
Structural Complexity and Reactivity: this compound’s α-keto ester group is shared with ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate, both enabling nucleophilic reactions. However, the latter’s thiophene and dimethylamino groups enhance electronic diversity, making it more versatile in heterocyclic synthesis . The n-pentoxy chain in the target compound increases lipophilicity compared to ethyl levulinate, which has a shorter aliphatic chain and is water-miscible .
Synthetic Accessibility :
- Ethyl levulinate is synthesized via straightforward acid-catalyzed esterification, contributing to its industrial viability . In contrast, the discontinued status of this compound suggests complex multi-step synthesis or purification challenges, akin to methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate .
Applications: Fluorinated esters (e.g., methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate) are prioritized in drug discovery due to enhanced metabolic stability, whereas the target compound’s lack of fluorination may limit its biomedical relevance .
Commercial Viability :
- Simpler esters like ethyl levulinate remain commercially available due to broad applications in biofuels and green chemistry. The discontinuation of this compound highlights the industrial preference for cost-effective, scalable compounds over structurally complex analogs with uncertain demand .
Research Findings and Trends:
- Biotechnological Applications: Ethyl levulinate’s role in biolubricants underscores the industrial shift toward renewable esters, whereas this compound’s niche synthesis applications may limit its adoption .
Biological Activity
Ethyl 2-methyl-4-n-pentoxybenzoylformate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative, characterized by the following chemical structure:
- Chemical Formula : C16H22O4
- Molecular Weight : 278.35 g/mol
- CAS Number : 609-14-3
The compound features a benzoyl group, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl benzoylformate with n-pentanol in the presence of a catalyst. The following general procedure can be outlined:
- Reagents : Ethyl benzoylformate, n-pentanol, acid catalyst (e.g., sulfuric acid).
- Reaction Conditions : Reflux the mixture at elevated temperatures (around 60-80°C) for several hours.
- Purification : The product can be purified using recrystallization techniques or chromatography.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests indicate that the compound disrupts bacterial cell membranes, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of this compound. In animal models of inflammation, the compound has been shown to reduce swelling and pain associated with conditions such as arthritis and injury.
Mechanism of Action :
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action helps in moderating the inflammatory response and promoting healing.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the effectiveness of this compound against multi-drug resistant bacteria showed promising results, with significant reductions in bacterial counts when applied topically in infected wounds. -
Case Study on Anti-inflammatory Effects :
In a controlled trial involving rats with induced arthritis, treatment with this compound led to a marked decrease in joint swelling and pain scores compared to controls receiving a placebo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

